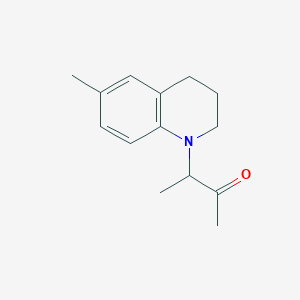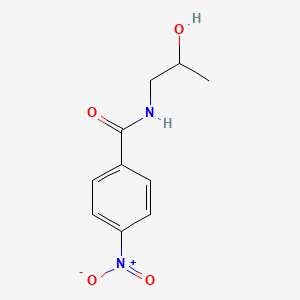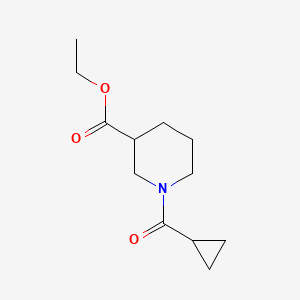![molecular formula C11H15NO5S B1438393 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid CAS No. 1152502-54-9](/img/structure/B1438393.png)
2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid
Overview
Description
2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid is a biochemical compound with the molecular formula C11H15NO5S and a molecular weight of 273.31 . It is used for proteomics research . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is [(4-isopropoxyanilino)sulfonyl]acetic acid . The InChI code is 1S/C11H15NO5S/c1-8(2)17-10-5-3-9(4-6-10)12-18(15,16)7-11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 273.31 .Scientific Research Applications
Fluorescence Binding Studies
Research by Meng et al. (2012) involved the synthesis of p-hydroxycinnamic acid amides, which are chemically related to 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid. These compounds were studied for their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. Such studies are crucial for understanding the binding efficiency and mechanism of similar compounds with biological macromolecules (Meng et al., 2012).
Analytical Studies of Azo Dyes
Mutar and Ali (2021) synthesized derivatives similar to 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid and conducted analytical studies on these azo and diazo dyes. Their research highlighted the importance of understanding the solubility and pH effects of these compounds, which is relevant for their potential use in various industrial and scientific applications (Mutar & Ali, 2021).
Synthesis and Biological Activity
Gein et al. (2019) synthesized compounds structurally related to 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid and tested them for analgesic, anti-inflammatory, and antimicrobial activities. This kind of research demonstrates the potential pharmaceutical applications of these compounds in treating various conditions (Gein et al., 2019).
Antibacterial Activity Evaluation
Kadian, Maste, and Bhat (2012) evaluated the antibacterial activity of compounds structurally similar to 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid. Their research contributes to understanding the potential of these compounds in combating bacterial infections (Kadian et al., 2012).
Synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids
Rudyakova et al. (2006) explored the synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, closely related to 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid. This study provides insights into the chemical synthesis methods that can be applied to similar compounds (Rudyakova et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2-[(4-propan-2-yloxyphenyl)sulfamoyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-8(2)17-10-5-3-9(4-6-10)12-18(15,16)7-11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZXIPFZQVYFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NS(=O)(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1438310.png)
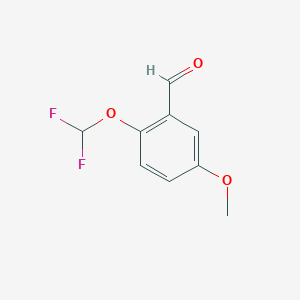
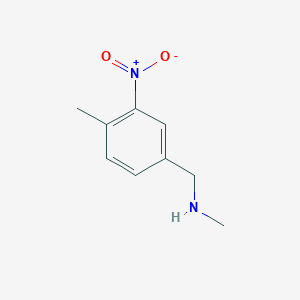
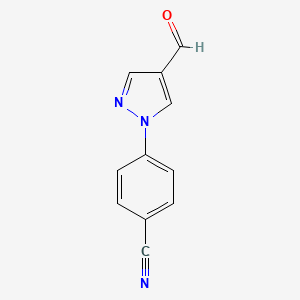
![4-[ethyl(methyl)amino]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1438315.png)
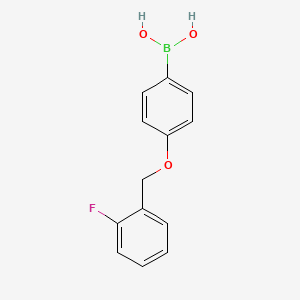
![[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid](/img/structure/B1438317.png)
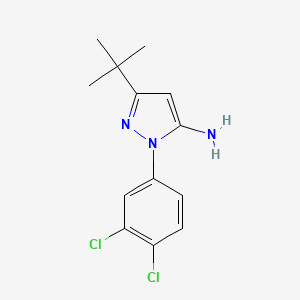
![1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride](/img/structure/B1438320.png)
![4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438321.png)
![6-[(Cyclohexylmethyl)amino]nicotinonitrile](/img/structure/B1438323.png)
